2-morpholino-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-morpholino-N-(4-phenoxyphenyl)acetamide is an organic compound that features a morpholine ring and a phenoxyphenyl group linked through an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-N-(4-phenoxyphenyl)acetamide typically involves the reaction of 4-phenoxyaniline with morpholine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-morpholino-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
2-morpholino-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-morpholino-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholin-4-yl)-N-(3-(pyrazin-2-yloxy)phenyl)acetamide
- 2-morpholin-4-yl-N-(2,4,6-trimethyl-phenyl)-acetamide
Uniqueness
2-morpholino-N-(4-phenoxyphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring and a phenoxyphenyl group makes it particularly versatile for various applications.
Properties
IUPAC Name |
2-morpholin-4-yl-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-18(14-20-10-12-22-13-11-20)19-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHDDBBUBPLLKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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